molecular formula C17H22N2O4S B12199224 N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide

N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide

Cat. No.: B12199224
M. Wt: 350.4 g/mol
InChI Key: SZXQZBQSWBVPCM-UHFFFAOYSA-N
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Description

N-{4-[(3-oxo-2-azaspiro[45]dec-2-yl)sulfonyl]phenyl}acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common route includes the formation of the spirocyclic core followed by the introduction of the sulfonyl and acetamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(3-oxo-2-azaspiro[4.5]dec-2-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-oxo-2-azaspiro[45]dec-2-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[4-[(3-oxo-2-azaspiro[4.5]decan-2-yl)sulfonyl]phenyl]acetamide

InChI

InChI=1S/C17H22N2O4S/c1-13(20)18-14-5-7-15(8-6-14)24(22,23)19-12-17(11-16(19)21)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3,(H,18,20)

InChI Key

SZXQZBQSWBVPCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)CC2=O

Origin of Product

United States

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